Dienone B

Description

Structure

3D Structure

Properties

IUPAC Name |

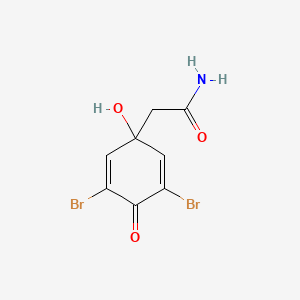

2-(3,5-dibromo-1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Br2NO3/c9-4-1-8(14,3-6(11)12)2-5(10)7(4)13/h1-2,14H,3H2,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPJJYFWUWHEWDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)C(=CC1(CC(=O)N)O)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Br2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10169192 | |

| Record name | Dienone B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10169192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17194-81-9 | |

| Record name | Dienone B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017194819 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC289074 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=289074 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dienone B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10169192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIENONE B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8V0PDK5CGM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Reaction Mechanisms and Mechanistic Investigations of Dienone Systems

Dienone–Phenol (B47542) Rearrangement

Regioselectivity and Stereoselectivity of 1,2-Migration

Migratory Aptitudes of Substituents (e.g., Alkyl, Phenyl, Allyl, Benzyl, Halogen)

Base-Promoted Rearrangements

The dienone-phenol rearrangement, while often associated with acid catalysis, is also known to occur under basic conditions wikipedia.orgyoutube.com. This rearrangement involves the migration of a carbon-carbon bond within the dienone structure to yield a phenolic compound youtube.com. Base-promoted dienone rearrangements are utilized in organic synthesis, for instance, in the preparation of phosphepines with aggregation-induced luminescence (AIE) effects from spirodienone six-membered phosphacycles sioc-journal.cn. The ability of dienones to undergo rearrangement in the presence of a base highlights the versatility of these systems in synthetic methodologies.

Computational and Theoretical Mechanistic Studies

Computational and theoretical studies have been instrumental in elucidating the intricate mechanisms of dienone rearrangements, providing insights into energy profiles, transition states, and thermodynamic parameters. These studies typically focus on the dienone-phenol rearrangement due to its synthetic utility and mechanistic complexity ijrar.org.

Quantum chemical calculations, including semi-empirical methods like AM1 and ab initio and density functional theory (DFT) methods such as HF and B3LYP, are frequently employed to study the reaction pathways of dienone rearrangements ijrar.org. These calculations help in mapping out the energy profiles of the reactions, identifying stable intermediates, and locating transition states ijrar.org. For instance, studies on the dienone-phenol rearrangement have utilized these computational levels to analyze the 1,2-migration of various groups (e.g., H, Me, Et, i-Pr, t-Bu, Phenyl) within the carbocationic intermediates ijrar.org. DFT calculations, specifically at levels like ωB97M-V/def2-TZVP, have been used to investigate differences in reactivity and to calculate activation barriers for rearrangement processes ed.ac.uk.

Computational studies provide crucial data on reaction barriers and thermodynamic parameters, which are essential for understanding the feasibility and kinetics of dienone rearrangements. The activation energies (Ea) and enthalpies of rearrangement (ΔHr) for successive steps in the migration pathways are calculated to determine the net thermodynamic profile of the rearrangement ijrar.org. For example, the enthalpy changes for the o-protonation of the dienone, the 1,2-migration in the intermediate carbocation, and the final deprotonation to yield the phenol product are all assessed ijrar.org. The effects of different substituents on the rearrangement are deliberated by analyzing their migratory aptitudes, the geometry of the transition states, and the relative positions of these transition states in the context of the Hammond postulate ijrar.org.

An example of calculated enthalpy of rearrangement (ΔHr) for the 1,2-migration step in the dienone-phenol rearrangement of 4,4-disubstituted cyclohexa-2,5-dienones with varying migrating groups (R) is presented in the table below, based on computational studies ijrar.org.

| No. | Migrating Group (R) | ΔHr (kcal/mol) |

| 1 | H | 13.73 |

| 2 | Me | 14.23 |

| 3 | Et | 14.04 |

| 4 | Pr i | 14.11 |

| 5 | Bu t | -2.88 |

| 6 | Ph | 14.93 |

Data adapted from computational studies on dienone-phenol rearrangement ijrar.org.

Analysis of Reaction Barriers and Thermodynamic Parameters (e.g., Enthalpy of Rearrangement, Activation Energies)

Other Rearrangement Reactions Involving Dienone Moieties

Beyond the classical dienone-phenol rearrangement, dienone moieties can participate in other notable transformations, such as the quinol-enedione rearrangement.

The quinol–enedione rearrangement is a distinct transformation that allows for the synthesis of 2-cyclohexene-1,4-diones from readily available para-quinol substrates ed.ac.ukacs.orgnih.govacs.org. Unlike the dienone-phenol rearrangement, which often leads to a reduction in structural complexity by forming a two-dimensional aromatic product, the quinol-enedione rearrangement preserves three-dimensional structural complexity, making it valuable for synthesizing targets with challenging quaternary centers ed.ac.ukacs.org.

This rearrangement is particularly relevant for quinol substrates possessing substituted migrating termini, where a final deprotonation step (necessary for phenol formation) cannot occur, leading instead to the formation of an enedione product ed.ac.ukacs.org. Studies have demonstrated kinetic selectivity between the quinol-enedione and dienone-phenol rearrangements, indicating that reaction conditions can be optimized to favor one pathway over the other ed.ac.ukacs.orgnih.gov. For instance, for quinol 1k, the calculated barrier for the quinol-enedione rearrangement (ΔG‡ 18.8 kcal mol−1) was found to be appreciably lower than that for the dienone-phenol rearrangement (ΔG‡ 20.1 kcal mol−1), demonstrating a kinetic preference for the enedione product ed.ac.uk. Computational studies offer valuable insights into the mechanistic underpinnings of this selectivity ed.ac.uknih.govacs.org.

Cope Rearrangements in Specific Dienone Architectures

The Cope rearrangement is a well-known nih.govnih.gov-sigmatropic rearrangement that typically occurs with 1,5-dienes under thermal conditions masterorganicchemistry.comorganic-chemistry.orgwikipedia.org. This pericyclic reaction proceeds through a concerted transition state, involving the breaking of one carbon-carbon sigma bond and two pi bonds, and the formation of new sigma and pi bonds masterorganicchemistry.com. The driving force for the reaction is often the formation of a more stable product, such as a more substituted alkene, or the release of ring strain in cyclic systems masterorganicchemistry.comwikipedia.org.

While the core structure of Dienone B, a cyclohexadienone, does not directly present the 1,5-diene motif typically associated with a classical Cope rearrangement, other dienone architectures that incorporate this structural feature can undergo this transformation. For instance, in some cases, the dienone-phenol rearrangement, an acid-catalyzed process converting 4,4-dialkyl cyclohexadienones to phenols, can involve a 1,2-shift of an alkyl group or bond pw.livewikipedia.orgscribd.comyoutube.comslideshare.net. Although distinct from a classical Cope rearrangement, some variants or related processes in complex systems might exhibit features reminiscent of sigmatropic shifts wikipedia.org.

Intramolecular Isomerization Processes

Intramolecular isomerization processes in dienones involve the rearrangement of atoms within the same molecule, leading to different structural isomers. These transformations can be influenced by various factors, including thermal energy, light, or catalysts. For instance, geometric isomerization (E/Z isomerization) of dienals has been observed to be a thermodynamically facile process, leading to enhanced stability of certain isomers researchgate.net. Such isomerizations can be crucial steps in more complex cascade reactions, as seen in visible light-promoted intramolecular radical cascade cyclizations of electron-rich dienones researchgate.net. The dienone-phenol rearrangement, discussed previously, is another significant intramolecular isomerization where a cyclohexadienone converts to a more stable aromatic phenol system, often driven by acid catalysis and involving carbocation rearrangements pw.livewikipedia.orgscribd.comyoutube.comslideshare.net.

Cyclization and Dimerization Reactions of Dienone Compounds

Dienone compounds are highly versatile in forming cyclic structures through various cyclization and dimerization pathways, often driven by their conjugated π-electron systems.

Photoinduced intramolecular cyclization reactions offer a powerful strategy for constructing complex polycyclic frameworks from dienones. These reactions are initiated by light absorption, leading to excited states that undergo ring closure. For example, photoinduced intramolecular cyclization of α-cyclopropyl dienones has been successfully employed in the synthesis of fused cycloheptanoid core structures, sometimes followed by unexpected thermal 1,5-hydrogen migrations chinesechemsoc.orgpkusz.edu.cnchinesechemsoc.orgresearchgate.net. Density functional theory (DFT) calculations have been utilized to understand the stereoselectivity of these photoinduced processes, attributing it to transition state conformation and steric effects chinesechemsoc.org.

The Diels–Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile, forming a six-membered ring wikipedia.orgscielo.br. Dienones can participate in Diels–Alder reactions, acting as either the diene or dienophile component, or as part of a larger dienone system msu.educdnsciencepub.comthieme-connect.comresearchgate.net. This reaction is highly valuable due to its ability to form two new carbon-carbon bonds simultaneously with good control over regio- and stereochemical outcomes wikipedia.org. Substituted cyclohexa-2,4-dienones, for instance, can be generated in situ and participate in Diels–Alder reactions with various dienophiles to yield bicyclo[2.2.2]octenone and bicyclo[2.2.2]octadienone derivatives thieme-connect.com. The reactivity in Diels-Alder reactions is influenced by electronic and steric effects in both the diene and dienophile scielo.br.

The Nazarov cyclization, and its variants like the iso-Nazarov reaction, are acid-promoted cycloisomerizations that provide a straightforward access to cyclopentenones researchgate.netacs.orgscispace.com. The classic Nazarov reaction involves the acid-promoted cycloisomerization of cross-conjugated dienones, forming a pentadienyl cation intermediate that undergoes a 4π-electron conrotatory electrocyclization researchgate.netscispace.com. The iso-Nazarov reaction, specifically, refers to the acid-promoted cycloisomerization of conjugated dienals and linearly-conjugated dienones to construct 2-cyclopentenones researchgate.netacs.orgscispace.comfigshare.com. This transformation is initiated by acid complexation of the ketone, leading to a pentadienyl cation that undergoes electrocyclic ring closure to an oxyallyl cation, followed by elimination to yield the cyclopentenone product scispace.com. Studies have shown that acids like TsOH can promote this transformation in all-trans dienones and dienals acs.org.

Diels–Alder Reactions with Dienone Components

Nucleophilic and Electrophilic Reactivity of Dienone Conjugated Systems

The conjugated system in dienones significantly influences their reactivity towards both nucleophiles and electrophiles. The alternating double and single bonds allow for the delocalization of electrons, leading to enhanced reactivity and stability fiveable.mecsbsju.edu.

Nucleophilic Reactivity: Dienones, particularly α,β-unsaturated carbonyl compounds, are susceptible to nucleophilic addition. Due to the electron-withdrawing nature of the carbonyl group, the β-carbon of the conjugated system becomes electrophilic fiveable.mefiveable.memasterorganicchemistry.commasterorganicchemistry.comlibretexts.org. This allows for two main modes of nucleophilic attack:

1,2-addition: Nucleophilic attack directly at the carbonyl carbon.

1,4-addition (Conjugate Addition or Michael Addition): Nucleophilic attack at the β-carbon, which is part of the conjugated system fiveable.mecsbsju.edufiveable.memasterorganicchemistry.comlibretexts.org. This results in the formation of a resonance-stabilized enolate ion intermediate, which is subsequently protonated fiveable.melibretexts.org. The preference for 1,2- or 1,4-addition depends on the nature of the nucleophile (hard vs. soft) and reaction conditions csbsju.edumasterorganicchemistry.com. Soft nucleophiles typically favor 1,4-addition csbsju.edumasterorganicchemistry.com.

Electrophilic Reactivity: Dienones can also undergo electrophilic reactions, especially at their carbon-carbon double bonds. Similar to conjugated dienes, dienones can experience electrophilic attack, leading to the formation of carbocation intermediates that can undergo resonance stabilization msu.edulibretexts.org. The regioselectivity of electrophilic addition can lead to a mixture of kinetic (1,2-adduct) and thermodynamic (1,4-adduct) products, with the ratio determined by reaction conditions libretexts.org. Protonation of dienones by strong acids can generate multicentered electrophilic species, such as O,C-diprotonated species, which can then react with arenes to form various carbocyclic derivatives rsc.org.

Synthetic Methodologies for Dienone Compounds

Strategies for the Construction of Dienone Skeletons

The formation of the dienone core is a critical step in the synthesis of many natural products and biologically active molecules. Various approaches have been developed to achieve this, ranging from oxidative processes to condensation and organometallic reactions.

Oxidative dearomatization of phenols is a general and powerful method for preparing cyclohexadienones, which are a class of dienones. rsc.orgthieme-connect.com This two-electron oxidation process results in the addition of a nucleophile to the aromatic ring of the phenol (B47542), leading to the formation of either 1,3-cyclohexadienones or 2,5-cyclohexadienones. rsc.org Hypervalent iodine(III) compounds, such as (diacetoxyiodo)benzene (B116549) (DIB) or bis(trifluoroacetoxy)iodobenzene (PIFA), are frequently employed reagents for triggering these dearomatization processes. nih.govchim.it These reactions are often conducted in protic polar solvents like hexafluoropropan-2-ol (HFIP) or trifluoroethanol (TFE) to stabilize the transient phenoxonium ion intermediates. rsc.orgchim.it For instance, the treatment of 2-methylphenols with chloro(diphenyl)-λ³-iodane can lead to regioselective dearomatizing 2-phenylation into cyclohexa-2,4-dienone derivatives. nih.govresearchgate.net The mechanism typically involves ligand exchange between the phenol and the iodine(III) carboxylate, followed by either direct redox fragmentation to a phenoxenium ion or nucleophilic attack on the aromatic ring. rsc.org

The Claisen–Schmidt condensation is a specific variation of the aldol (B89426) condensation, widely used for the synthesis of α,β-unsaturated aldehydes and ketones, including dienones. wikipedia.orglibretexts.orgtaylorandfrancis.com This reaction involves the condensation of an aldehyde or ketone possessing an α-hydrogen with an aromatic carbonyl compound that lacks an α-hydrogen. wikipedia.orglibretexts.org It can be catalyzed by either strong bases or acids. taylorandfrancis.comnih.gov A classic example is the synthesis of dibenzylideneacetone (B150790) ((1E, 4E)-1,5-diphenylpenta-1,4-dien-3-one) from acetone (B3395972) and benzaldehyde. wikipedia.orgmdpi.com Quantitative yields have been reported for Claisen–Schmidt reactions conducted in the absence of solvent using sodium hydroxide (B78521) as the base. wikipedia.orglibretexts.org The reaction proceeds through an initial aldol condensation step, followed by dehydration to yield the conjugated dienone. libretexts.org

Organometallic reactions provide powerful tools for constructing complex molecular architectures, including dienone motifs. The Pauson–Khand (PK) reaction is a notable example, formally a [2+2+1] cycloaddition where an alkyne, an alkene, and carbon monoxide combine to form an α,β-cyclopentenone in the presence of a metal-carbonyl catalyst, typically dicobalt octacarbonyl. wikipedia.orgrsc.orgnrochemistry.com This reaction is highly versatile, capable of forming three new bonds and one or two rings in a single step. rsc.orgthieme-connect.de While initially discovered as an intermolecular reaction, modern applications often utilize its intramolecular variant due to improved selectivity. wikipedia.org The mechanism involves the formation of an alkyne-dicobalt intermediate, followed by alkene coordination, insertion, CO insertion, and finally reductive elimination to yield the cyclopentenone. wikipedia.orgnrochemistry.combeilstein-journals.org The Pauson-Khand reaction has been applied in the synthesis of complex natural products and fused polycyclic frameworks, such as the construction of wikipedia.orgwikipedia.orgresearchgate.net tricyclic dienones in the synthesis of rippertenol. chinesechemsoc.org

Photoinduced cyclization protocols offer a unique approach to constructing fused ring systems containing dienone units. These reactions utilize light energy to initiate cyclization processes, often leading to complex polycyclic frameworks with defined stereochemistry. For example, a concise synthesis of 4-desmethyl-rippertenol and 7-epi-rippertenol, which feature a wikipedia.orgwikipedia.orgrsc.orgresearchgate.net-fused tetracyclic framework, involves a key photoinduced intramolecular cyclization of an α-cyclopropyl dienone. pkusz.edu.cnchinesechemsoc.orgchinesechemsoc.org This photoinduced process is followed by an unexpected thermal 1,5-hydrogen migration, providing efficient access to the fused seven-membered ring system in a stereochemically controlled manner. pkusz.edu.cnchinesechemsoc.orgchinesechemsoc.org Density functional theory (DFT) calculations have indicated that the stereoselectivity of such photoinduced reactions is primarily influenced by transition state conformation and steric effects. pkusz.edu.cnchinesechemsoc.org Photoinduced rearrangements of dienones can also be rerouted by amines, yielding diverse products like cis olefins or cyclobutenes, and even fused-ring systems. researchgate.netscite.ai

Biomimetic synthetic routes aim to mimic natural biosynthetic pathways, often leveraging the reactivity of dienone intermediates. One prominent biomimetic strategy involves oxidative dearomatization–ring-expanding rearomatization (ODRE) sequences. scispace.comnih.gov In this approach, oxidative dearomatization of bicyclic phenols yields polycyclic cyclohexadienones, which then undergo efficient ring expansion to form benzannulated medium-ring scaffolds found in various natural products. scispace.comnih.gov This method has been explored for the synthesis of alkaloids like protostephanine (B3343640) and erythrina alkaloids. scispace.comnih.govucsb.edu Another example is the divergent biomimetic total synthesis of Ganoderma meroterpenoids, where a nucleophilic dearomatization of a phenol unit, combined with a regioselective 1,4-reduction of the resulting dienone, enabled rapid access to ganocins B and C. nih.govresearchgate.net Furthermore, bio-inspired Diels-Alder reactions involving dienone counterparts have been utilized in the enantioselective total synthesis of complex tetraterpenoids like (+)-selaginedorffone B. rsc.orgresearchgate.net The key step in some biomimetic syntheses of arogenate and its analogues involves a carboxylative dearomatization that generates a versatile, functionalizable spirodienone intermediate. rsc.org

Photoinduced Cyclization Protocols for Fused Ring Systems

Stereoselective and Enantioselective Synthesis of Dienone Architectures

Achieving control over the stereochemistry of dienone architectures is crucial for synthesizing complex natural products and pharmaceutically relevant compounds. Various methods have been developed to enable stereoselective and enantioselective dienone synthesis. For instance, conjugated dienones can be synthesized stereoselectively via palladium-catalyzed cross-coupling reactions, such as between 1-alkenylboronates and 3-halo-2-alken-1-ones. oup.comorganic-chemistry.org This Suzuki cross-coupling strategy allows for the stereoselective formation of ethyl-substituted conjugated dienoic esters and dienones. organic-chemistry.org

The Nazarov cyclization, a conrotatory 4π-electrocyclization of divinyl ketones, is an effective method for synthesizing functionalized cyclopentenones. acs.orgnih.gov Chiral salen-metal complexes have been developed as catalysts for highly enantioselective Nazarov cyclization reactions of both activated and unactivated dienones, yielding cyclopentenoids with high enantiomeric ratios. acs.orgnih.gov These reactions can produce hydrindenone products with up to three contiguous chiral centers. acs.org

Another approach involves enantioselective organocatalytic intramolecular Morita–Baylis–Hillman (IMBH) reactions of dienones. rsc.org This method allows for the efficient synthesis of highly functionalized cyclopenta-fused arenes and heteroarenes with excellent yields and enantioselectivities, demonstrating the utility of dienones as underexplored substrates in such reactions. rsc.org Additionally, palladium-catalyzed cyclization of β-alkylthio dienone derivatives has been shown to afford 2-cyclopentenones in a regio- and stereoselective manner. rsc.org

Functionalization and Derivatization of Dienone Cores

Dienone cores, particularly 2,5-cyclohexadienones, are recognized as highly reactive and versatile scaffolds in organic synthesis, providing multiple electrophilic centers amenable to diverse chemical transformations. americanelements.comwikipedia.org Their intrinsic reactivity makes them invaluable intermediates for the introduction of various functional groups and for achieving molecular diversification.

A significant area of advancement in dienone chemistry involves the intermolecular functionalization of (cross)-conjugated cyclohexanone-derived dienones through asymmetric organocatalysis . This methodology facilitates a range of transformations, including Michael addition, Friedel-Crafts alkylation, and Diels-Alder cycloaddition. These reactions are crucial for the stereoselective synthesis of complex natural products and other molecules with biological relevance. americanelements.com The inherent functionality within dienones positions them as important scaffolds for developing new synthetic methodologies to access highly functionalized chemical frameworks. americanelements.com

Dual functionalization strategies have emerged as potent tools for rapid molecular diversification around aromatic rings. These approaches often utilize an "aromaticity-destruction-functionalization-construction" sequence, enabling the chemo- and regioselective introduction of two distinct coupling partners. wikipedia.org

Furthermore, electrochemical synthesis has gained prominence as an environmentally friendly and versatile method for constructing functionalized spiro[n.5]enone derivatives. This process typically proceeds via dearomative spirocyclization, driven by electrochemically generated radical or radical cation species under mild conditions. nih.gov

In a broader context, derivatization techniques are widely employed in analytical chemistry to modify compounds, thereby enhancing their detectability or separability without altering their fundamental chemical structure. cenmed.comfishersci.se Common derivatization methods applicable to compounds with active hydrogens, such as those found in dienones, include silylation, alkylation, and acylation. cenmed.com Chiral derivatization can also be utilized to form diastereomers, facilitating the separation of enantiomers. cenmed.com For natural products possessing conjugated diene moieties, specific functionalization can be achieved through cycloaddition reactions, such as hetero-Diels-Alder reactions with nitroso derivatives, which exhibit remarkable chemoselectivity and tolerate various other functionalities present in the molecules. fishersci.ca Other reported derivatization methods include Rh-catalyzed O-H insertions and cyclopropanation of electron-deficient alkenes. fishersci.ca

Novel Synthetic Applications of Dienone Intermediates

Dienone systems serve as crucial and adaptable intermediates in the total synthesis of a wide array of complex organic molecules, including numerous natural products. nih.gov Their unique reactivity enables the rapid construction of intricate molecular architectures.

A prominent application involves the oxidative dearomatization of phenols , which provides a one-step route to polyfunctionalized dienone cores from readily available starting materials. nih.gov This transformation is frequently mediated by hypervalent iodine reagents, such as (diacetoxyiodo)benzene (DIB) and bis(trifluoroacetoxy)iodobenzene (PIFA). nih.gov This "aromatic ring umpolung" concept extends well-known aliphatic transformations to aromatic substrates, facilitating the formation of key intermediates containing a prochiral dienone system and, notably, quaternary carbon centers, which are often challenging to construct stereoselectively. nih.gov

Dienone intermediates also play a vital role in the synthesis of substituted anilines . For instance, the addition of ketones to vinamidinium salts proceeds via the formation of dienone intermediates. These intermediates subsequently react to form enamines, which can undergo facile electrocyclic ring closure to yield cyclohexadienes, ultimately leading to tri- and tetrasubstituted anilines with high selectivity. researchgate.net

Several natural product syntheses highlight the utility of dienone intermediates:

Epoxysorbicillinol: A novel synthetic route to (+/-)-epoxysorbicillinol and its dimers involves an oxidative dearomatization step to generate a stable and highly malleable p-quinol intermediate, a type of dienone, followed by a highly diastereoselective epoxidation.

Ottelione B: Dienone intermediates have been successfully employed in the synthesis of the bicyclic dienone core of the antitumor agent ottelione B.

Spirocyclic Enones: Functionalized spiro[n.5]enone derivatives, which are prevalent in natural products and possess significant biological activities, are often synthesized through electrochemical dearomative spirocyclization processes that involve dienone intermediates. nih.gov

Beyond natural product synthesis, conjugated dienones have found applications in medicinal chemistry. A series of multiconjugated dienones have been synthesized and evaluated as potent and highly selective inhibitors of monoamine oxidase-B (MAO-B). For example, compounds like MK6 and MK12 demonstrated significant inhibitory activities in the nanomolar range.

Table 1: Selectivity and Inhibitory Activity of Conjugated Dienones against MAO-B

| Compound | IC50 (MAO-B, nM) | Selectivity Index (MAO-B over MAO-A) |

| MK6 | 2.82 | 7361.5 |

| MK12 | 3.22 | 1780.5 |

| MK5 | 4.02 | Not specified |

| MK13 | 4.24 | Not specified |

| MK14 | 4.89 | Not specified |

Data adapted from research on conjugated dienones as MAO-B inhibitors.

Advanced Spectroscopic and Computational Techniques for Dienone Structure Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in organic chemistry for elucidating molecular structures, providing detailed information about the carbon-hydrogen framework and connectivity within a molecule.

One-dimensional (1D) NMR experiments, such as proton (1H NMR) and carbon-13 (13C NMR), offer fundamental insights into the types and environments of hydrogen and carbon atoms present in a molecule mdpi.comoregonstate.edu. For dienones, 1H NMR would reveal signals corresponding to olefinic protons, protons adjacent to the carbonyl group, and any aliphatic or amide protons. 13C NMR provides direct information about the carbon skeleton, with distinct chemical shifts for sp2 (alkene and carbonyl) and sp3 carbons oregonstate.edubhu.ac.in. The PubChem entry for Dienone B indicates that 1D 13C NMR spectra are available, suggesting its utility in characterizing this compound nih.gov.

Two-dimensional (2D) NMR experiments are crucial for establishing connectivity and spatial relationships that are not apparent from 1D spectra alone.

Correlation Spectroscopy (COSY) : Identifies protons that are spin-coupled to each other, revealing adjacent proton environments.

Heteronuclear Single Quantum Coherence (HSQC) : Correlates proton signals with the carbon signals to which they are directly attached, providing information on CH, CH2, and CH3 groups mdpi.com.

Heteronuclear Multiple Bond Correlation (HMBC) : Reveals correlations between protons and carbons separated by two or three bonds, which is vital for establishing long-range connectivity and identifying quaternary carbons mdpi.com.

Nuclear Overhauser Effect Spectroscopy (NOESY) : Provides information about protons that are spatially close to each other, even if they are not directly bonded, aiding in the determination of relative stereochemistry and conformation bhu.ac.in.

Diffusion-Ordered Spectroscopy (DOSY) NMR, while not specifically detailed for this compound in the search results, can be employed to differentiate components in a mixture based on their diffusion coefficients, which is useful for analyzing complex natural product extracts.

Conceptual NMR Data Table for this compound

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Correlated Protons (COSY) | Correlated Carbons (HMBC) |

| H-1 | [Value] | [Pattern] | [Value(s)] | [H-X, H-Y] | [C-A, C-B] |

| C-1 | [Value] | [H-X, H-Y] | |||

| ... | ... | ... | ... | ... | ... |

| C=O | [Value] | [H-X, H-Y] |

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), have become powerful complements to experimental NMR data for structure elucidation rsc.orguni-saarland.demsu.eduaaup.edu. These calculations can predict 1H and 13C NMR chemical shifts and coupling constants with high accuracy, often within 0.1-0.2 ppm for protons aaup.edu. By comparing the theoretically calculated chemical shifts for proposed structures or conformers with experimental NMR data, researchers can confirm the correct molecular structure and relative stereochemistry, and even distinguish between closely related isomers mdpi.comrsc.orgmsu.eduresearchgate.net. This approach is particularly valuable for complex natural products where experimental data might be ambiguous or limited.

1D and 2D NMR Experiments (e.g., <sup>1</sup>H NMR, <sup>13</sup>C NMR, DOSY NMR)

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) is a sensitive analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its structural features through fragmentation patterns uq.edu.auresearchgate.netjasco-global.com.

For this compound (C8H7Br2NO3), high-resolution mass spectrometry (HRMS) would precisely determine its molecular formula by measuring the exact mass of the molecular ion nih.gov. The presence of bromine atoms (79Br and 81Br isotopes) would be evident from characteristic isotopic patterns in the molecular ion region, typically showing a doublet with a 1:2:1 ratio for two bromine atoms researchgate.net.

Fragmentation analysis, often achieved through techniques like Electron Ionization (EI-MS) or tandem mass spectrometry (MS/MS, e.g., Collision-Induced Dissociation, CID), provides crucial structural information uq.edu.auresearchgate.netjasco-global.comarxiv.org. The molecular ion, if stable enough, is observed as the highest m/z ratio peak in the spectrum researchgate.net. Subsequent fragmentation pathways, driven by the molecule's structure and stability of the resulting ions, yield characteristic product ions. For dienones, common fragmentation pathways might involve retro-Diels-Alder reactions or cleavages adjacent to the carbonyl or other functional groups jasco-global.comarxiv.org. The PubChem entry for this compound indicates that GC-MS data is available, suggesting its use in confirming the molecular weight and potentially some fragmentation characteristics nih.gov.

Conceptual Mass Spectrometry Data for this compound

| Ion (m/z) | Relative Abundance (%) | Proposed Fragment Formula | Possible Fragmentation Pathway |

| [M]+ | [Value] | C8H7Br2NO3 | Molecular Ion |

| [Fragment 1] | [Value] | [Formula] | [e.g., Loss of Br, Loss of CH2CO] |

| [Fragment 2] | [Value] | [Formula] | [e.g., Retro-Diels-Alder] |

| ... | ... | ... | ... |

Chiroptical Spectroscopy for Absolute Configuration Assignment

Chiroptical spectroscopy, encompassing Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), is essential for determining the absolute configuration of chiral molecules, which cannot be directly obtained from NMR or MS data alone. These techniques measure the differential absorption of left and right circularly polarized light by a chiral sample.

ECD spectroscopy measures the differential absorption of left and right circularly polarized light in the ultraviolet-visible (UV-Vis) region, corresponding to electronic transitions within chromophores rsc.org. For this compound, the conjugated dienone moiety acts as a chromophore, exhibiting characteristic electronic transitions. The shape, sign, and intensity of the ECD bands are highly sensitive to the absolute configuration and conformation of the chiral molecule rsc.org.

The absolute configuration of a chiral dienone is typically assigned by comparing its experimental ECD spectrum with theoretically calculated ECD spectra for all possible stereoisomers using time-dependent Density Functional Theory (TD-DFT) rsc.org. A strong correlation between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration.

Vibrational Circular Dichroism (VCD) extends the principles of CD into the infrared (IR) region, probing vibrational transitions. VCD spectra provide detailed three-dimensional structural information, as they are sensitive to the mutual orientation of distinct groups within a molecule. Like ECD, VCD signals are typically very small, requiring sensitive instrumentation.

VCD is a powerful technique for absolute configuration determination, especially for molecules where ECD signals might be weak or ambiguous, or when X-ray crystallography is not feasible due to the inability to form suitable crystals. The absolute configuration is determined by comparing the experimental VCD spectrum with theoretically calculated VCD spectra (often using DFT methods) for the enantiomers. This comparison, often involving Boltzmann averaging over accessible conformers, allows for a reliable assignment, as VCD spectra are highly characteristic of a molecule's 3D structure. Some studies suggest that VCD can be a more reliable technique for absolute configuration assignment compared to ECD due to less dependence on functional and dispersion effects in calculations.

Conceptual Chiroptical Spectroscopy Data for this compound

| Technique | Wavelength/Wavenumber Range | Observed Features (Conceptual) | Interpretation (Conceptual) |

| ECD | UV-Vis (e.g., 200-400 nm) | Positive/Negative Cotton Effects at [λmax] | Absolute Configuration Assignment via TD-DFT Comparison |

| VCD | IR (e.g., 900-4000 cm-1) | Bisignate/Monosignate bands at [νmax] | Absolute Configuration and Conformation via DFT Comparison |

Biological and Biochemical Research on Dienone Compounds Excluding Prohibited Elements

Molecular Targets and Mechanisms of Action

Other Proposed Mechanisms:

Stimulation of Steroid Receptor Coactivators

Certain dienone compounds have been identified for their ability to stimulate steroid receptor coactivators. For instance, MCB-613, a dienone compound, was discovered in a cell-based screen designed to identify compounds that stimulate the activity of Steroid Receptor Coactivator-1 (SRC-1) and Steroid Receptor Coactivator-3 (SRC-3). acs.orgnih.gov This stimulation involves an increase in the interactions between SRC proteins and other coactivators. acs.orgnih.gov This effect is also associated with the induction of endoplasmic reticulum (ER) stress and the generation of reactive oxygen species (ROS). nih.gov

Induction of Protein Cross-linking

The dienone structure, specifically the 1,5-diaryl-3-oxo-1,4-pentadienes, suggests a potential for inducing protein cross-linking. acs.orgnih.gov Studies have indicated that compounds like b-AP15 (also known as VLX1570) can lead to the formation of high molecular weight protein complexes, observed as slowly migrating material in SDS-PAGE. acs.orgnih.gov While high concentrations (e.g., 10 µM b-AP15) have shown significant cross-linking, which can shift the cell death mode from apoptosis to necrosis, the formation of high molecular weight material is generally not observed at pharmacologically relevant IC50 concentrations for many dienone compounds. acs.orgnih.gov However, increases in the molecular weights of polyubiquitinated proteins have been noted at lower, pharmacologically relevant concentrations of VLX1570 (0.5–1 µM). acs.orgnih.gov This phenomenon might be partly explained by the increased availability of cysteine residues in unfolded proteasome substrates for adduction by dienones. acs.orgnih.gov

Modulation of Organelle Stress (e.g., Endoplasmic Reticulum Stress, Mitochondrial Stress, Lysosomal Permeabilization)

Dienone compounds are known to induce significant disruptions in cellular homeostasis, leading to various forms of organelle stress. acs.orgnih.gov

Endoplasmic Reticulum (ER) Stress : Many studies have demonstrated that dienone compounds induce ER stress. acs.orgnih.govresearchgate.net This is often linked to disturbances in the ubiquitin-proteasome system (UPS), as misfolded proteins accumulate in the ER lumen, triggering the unfolded protein response (UPR). acs.orgnih.govresearchgate.netnih.govfrontiersin.orgmdpi.commdpi.com ER stress induced by dienones, such as b-AP15 and VLX1570, can lead to the expression of ER chaperones like Grp78/BiP, indicating a robust ER stress response. researchgate.net

Mitochondrial Stress : Dienone compounds have also been reported to induce mitochondrial stress. acs.orgnih.gov This includes mitochondrial fragmentation and, subsequently, mitochondrial membrane permeabilization, which can lead to the release of cytochrome c. nih.gov It has been suggested that dienones may directly induce mitochondrial membrane permeability transition through oxidation or cross-linking of membrane proteins. nih.gov For example, b-AP15 has been shown to induce mitochondrial dysfunction, which contributes to the generation of reactive oxygen species. diva-portal.orgnih.gov Polyubiquitinated proteins have also been observed to associate with mitochondrial outer membranes in cells exposed to b-AP15, with misfolded protein accumulation correlating with decreased oxidative phosphorylation. nih.gov

Lysosomal Permeabilization : Dienone compounds, including b-AP15, have been identified in screens for compounds that induce the lysosomal pathway of apoptosis. acs.orgnih.gov Knockdown of lysosomal enzymes like cathepsin-D has been shown to reduce caspase cleavage in cells treated with b-AP15, suggesting a role for lysosomal permeabilization in the cell death induced by these compounds. nih.gov The link between proteotoxic stress and organelle stress may explain the selective sensitivity of tumor cells to dienones, given their high protein synthesis rates and increased production of misfolded proteins. acs.orgnih.gov

Induction of Oxidative Stress and Associated Pathways

The induction of oxidative stress is a widely reported effect of dienone compounds. acs.orgdiva-portal.orgnih.govdiva-portal.orgresearchgate.netfrontiersin.orgfrontiersin.orgresearchgate.netresearchgate.net While some studies have used N-acetyl cysteine (NAC) to demonstrate the essentiality of oxidative stress for apoptosis induction, it is important to note that NAC can directly inactivate dienones. acs.orgnih.gov However, other scavengers have confirmed the involvement of oxidative stress in triggering apoptosis. acs.orgnih.gov

Various mechanisms have been proposed for the induction of oxidative stress by dienones. One significant mechanism involves mitochondria, as evidenced by diminished oxidative stress in Rhonull cells (depleted of mitochondrial DNA) exposed to b-AP15, suggesting a mitochondrial origin for the reactive oxygen species (ROS) generated. nih.govdiva-portal.orgnih.govresearchgate.netresearchgate.net Dienones like b-AP15 and EF24 can also inhibit thioredoxin reductase (TrxR), an enzyme crucial for cellular redox homeostasis, likely by binding to its selenocysteine (B57510) residue. acs.orgnih.gov The induction of oxidative stress can activate pathways such as the Nrf-2 transcription factor pathway, leading to the expression of target genes like hemeoxygenase-1 (HO-1). diva-portal.orgdiva-portal.orgnih.govresearchgate.netfrontiersin.org

Interference with Specific Signaling Pathways (e.g., Wnt Signaling)

Dienone compounds have been reported to interfere with specific intracellular signaling systems. nih.gov For example, b-AP15, a dienone compound, has been suggested to interfere with Wnt signaling. researchgate.netnih.gov This interference represents another facet of their complex biological activity beyond their primary targeting of the ubiquitin-proteasome system. acs.orgnih.govacs.orgnih.govdiva-portal.org

Alkylation of Cysteine Residues via Michael Addition

Dienone compounds containing an α,β-unsaturated carbonyl moiety, such as the 1,5-diaryl-3-oxo-1,4-pentadienyl pharmacophore, are electrophiles known to react with nucleophiles, particularly thiols, through Michael addition. acs.orgnih.govresearchgate.netacs.orgmdpi.com This reaction leads to the alkylation of cysteine residues in proteins. researchgate.netnih.govacs.org For instance, b-AP15 has been shown to covalently bind to specific cysteine residues (Cys203 and Cys257) in the ubiquitin-binding pocket of the deubiquitinase USP14. frontiersin.org While Michael adducts are generally considered stable, some studies suggest that the modification of certain cysteine residues can be dynamic and reversible in cellular contexts. acs.org The ability of dienones to alkylate cysteine residues is a fundamental aspect of their mechanism of action and contributes to their broad reactivity with various cellular targets. researchgate.net

Selectivity in Biological Responses of Dienone Compounds

Despite their expected general thiol reactivity, dienone compounds with the 1,5-diaryl-3-oxo-1,4-pentadienyl pharmacophore exhibit considerable degrees of tumor cell selectivity. acs.orgdiva-portal.orgresearchgate.netnih.govacs.orgnih.govdiva-portal.org Early studies on compounds like 1a, described by Dimmock et al., demonstrated antiproliferative effects on cancer cells in the low micromolar range. nih.gov This preferential cytotoxicity towards tumor cells has been verified by numerous laboratories, with reported selective indices (sensitivity of tumor cells relative to non-cancerous cells) often exceeding 10-fold. acs.orgnih.gov

This selectivity is thought to be partly explained by the association between proteotoxic stress and organelle stress. acs.orgnih.gov Tumor cells, characterized by high rates of protein synthesis and a consequent high production of misfolded proteins, possess an increased requirement for the ubiquitin-proteasome system (UPS) for protein turnover. acs.orgnih.govdiva-portal.orgresearchgate.net The robust induction of cell death by dienones, even in apoptosis-resistant tumor cells, can be interpreted as a result of major disruptions to cellular homeostasis, to which cancer cells are particularly vulnerable due to their altered metabolic state and protein handling demands. acs.orgnih.gov

Structure-Activity Relationship (SAR) Studies for Enzyme Inhibition

Axonal Growth Promotion

Research into the biological and biochemical activities of various chemical compounds often explores their potential effects on neurological processes, including axonal growth and regeneration. Axonal growth promotion is a critical area of study, particularly for its implications in nerve injury repair and neurodegenerative diseases. While many compounds have been investigated for their capacity to enhance axonal outgrowth, specific detailed research findings or data tables directly demonstrating Dienone B's role in axonal growth promotion were not found in the current literature search.

The broader class of "dienone compounds" has been a subject of interest in biological research due to their diverse chemical structures and potential pharmacological responses acs.org. However, the biological activities of these compounds are highly dependent on their specific molecular architecture. For instance, some dienone-containing structures, such as curcumin, have been noted for their neuroprotective properties, including reducing oxidative stress, which can indirectly support neuronal health mdpi.com. Other studies have explored different classes of compounds, like epothilones, for their ability to promote axonal growth by stabilizing microtubules, leading to improved motor outcomes after stroke nih.gov. Similarly, investigations into signaling pathways, such as the Dual Leucine Zipper Kinase (DLK) pathway, have revealed complex bimodal control over dendritic and axonal growth, highlighting the intricate molecular mechanisms involved in neuronal morphogenesis plos.org.

Applications in Complex Molecule and Natural Product Synthesis

Dienone Motifs as Strategic Intermediates in Total Synthesis

Dienones serve as pivotal intermediates in total synthesis, allowing for the efficient construction of intricate carbon skeletons and heterocyclic systems. Their utility stems from their capacity to participate in key bond-forming reactions, often leading to highly functionalized and stereochemically defined products. wikidata.orgfishersci.cawikipedia.orgwikipedia.orgnih.govresearchgate.netpublons.com For instance, dienone 6 has been recognized as a strategic intermediate in the total synthesis of niduterpenoid B, a complex hexacyclic sesterterpenoid. fishersci.ca Similarly, a cross-conjugated dienone structural motif was instrumental in the total synthesis of Δ(12)-prostaglandin J3. wikipedia.org

Synthesis of Steroid Skeletons

Dienone systems are frequently employed in the synthesis of steroid skeletons, leveraging their structural features to build the characteristic polycyclic framework. For example, a 7-carboxyl-substituted steroidal dienone has been synthesized as an unsaturated steroid analogue through thermal 6π-electrocyclizations of hexatrienes, demonstrating the utility of dienones in constructing complex steroid structures. umweltprobenbank.de In another instance, an unexpected dienone product, a seco-azasteroid, was formed via an acyl iminium ion-initiated tandem cyclization, which was subsequently applied to synthesize the full steroid skeleton of 13-azaandrosta-1,4-diene-3,17-dione. ontosight.ai Furthermore, 11-oxygenated steroids featuring a ring A dienone system have been utilized in the reductive cleavage of the 9,10-bond, providing a new method for the partial synthesis of the vitamin D skeleton. nih.gov The γ,δ-dehydrogenation of steroid compounds to yield dienones, such as 6-testosterone, also highlights the importance of dienone formation in steroid synthesis. nih.gov

Table 1: Dienone Applications in Steroid Synthesis

| Application Area | Dienone Role/Type | Example Compounds | Key Reaction/Process |

| Steroid Skeleton Synthesis | 7-carboxyl-substituted steroidal dienone | Unsaturated steroid analogues | Thermal 6π-electrocyclization |

| Azasteroid Synthesis | Seco-azasteroid (dienone product) | 13-azaandrosta-1,4-diene-3,17-dione | Acyl iminium ion-initiated tandem cyclization |

| Vitamin D Skeleton Synthesis | Ring A dienone system in 11-oxygenated steroids | 9,10-secosteroids (precursors to vitamin D skeleton) | Reductive cleavage of 9,10-bond |

| Steroid Dehydrogenation | (E,E)-dienones from enones | 6-testosterone | Palladium-catalyzed aerobic γ,δ-dehydrogenation of enones |

Construction of Polycyclic Aromatic Systems (e.g., Anthracenes, Phenanthrenes)

Dienone intermediates are also instrumental in the construction of polycyclic aromatic systems, such as anthracenes and phenanthrenes. The dienone-phenol rearrangement, a classic reaction in organic chemistry, has been employed in the synthesis of both anthracenes and phenanthrenes. wikipedia.org For example, 1,3,6,8-tetra-t-butylphenanthrene-4,5-quinone rapidly rearranges to a dienone, which upon debutylation yields morphenol, a phenanthrene (B1679779) derivative. rsc.org Additionally, cross-conjugated dienones can be synthesized using Diels-Alder adducts of anthracene (B1667546), which serve as key intermediates in the preparation of functionalized cyclopentenones, demonstrating an indirect but significant link between dienones and anthracene derivatives. researchgate.netuow.edu.au

Formation of Spirocyclic Frameworks

The unique architecture of spirocyclic compounds, characterized by a single atom shared between two rings, can be efficiently constructed using dienone motifs. Cyclic 2,5-dienones have been successfully utilized as bisvinylogous precursors in Diels-Alder reactions to synthesize chiral spirocycles featuring multiple stereogenic centers. fishersci.com Furthermore, oxidative cyclization reactions involving urea (B33335) can lead to spirocyclic dienone derivatives, which can then undergo subsequent aza-Michael additions to form complex spirotricyclic systems containing embedded 1,2-diamines. Radical-mediated spirocyclization is another powerful tool that employs dienones to forge intricate spirocyclic frameworks. nih.gov Dienone ring contraction, often induced by irradiation in acidic media, can also lead to the formation of spiroketones. publish.csiro.au Annulations involving 1-indanones have also been reviewed as strategies for constructing various spirocarbocyclic and spiroheterocyclic frameworks, where dienone intermediates play a role in the reaction pathways. The organocatalyzed asymmetric [3+2] cycloaddition of trifluoromethyl-containing azomethine ylides with cyclic 2,4-dienones has also been developed for the synthesis of spiro[pyrrolidin-3,2′-oxindoles]. researchgate.net

Synthesis of Fused Polycyclic Systems (e.g., Seven-membered Ring Systems)

Dienones are valuable for the synthesis of fused polycyclic systems, particularly those incorporating challenging seven-membered rings. A notable example involves the photoinduced intramolecular cyclization of α-cyclopropyl dienone, which provides efficient and stereochemically well-defined access to fused seven-membered ring systems. This strategy has been successfully applied in the concise synthesis of 4-desmethyl-rippertenol and 7-epi-rippertenol, both bearing a unique wikidata.orgwikidata.orgfishersci.caumweltprobenbank.de-fused tetracyclic framework. wikipedia.orgnih.gov Moreover, indium(III)-catalyzed tandem Nazarov cyclization/intramolecular Conia-ene-type reactions of alkynyl dienones have been employed to prepare a range of fused polycyclic systems, including pentacyclic oxepines. fishersci.be The development of base-induced ring expansion strategies also utilizes dienones to construct a wide variety of fused seven-membered ring systems, as demonstrated in the total syntheses of sesquiterpenoids like plecarpenene and plecarpenone, which possess a fused bicyclo[5.3.0]decane skeleton. researchgate.netresearchgate.net

Key Steps in the Synthesis of Specific Natural Products (e.g., Ulodiones, Selaginedorffones)

Dienones play pivotal roles in the total synthesis of several complex natural products.

Ulodiones: The natural product (±)-Ulodione A is notably formed through a Diels-Alder dimerization of a dienone intermediate (dienone 4), which can be derived from 2-hydroxymethyl-3-methylcyclopent-2-enone or Ulodione B. wikipedia.orgepa.govresearchgate.net This biomimetic synthetic strategy highlights the dienone's crucial role in the formation of the ulodione scaffold.

Selaginedorffones: The first enantioselective total synthesis of (+)-Selaginedorffone B, a structurally unique aromatic tetraterpenoid, has been achieved through an intermolecular Diels-Alder reaction. In this key step, a bio-inspired diene acts as the HOMO counterpart, while a dienone (dienone 4) serves as the corresponding LUMO counterpart. researchgate.netpublons.comrsc.orguow.edu.auontosight.aiwikipedia.orgnih.govrsc.org This demonstrates the strategic importance of dienones in building such complex natural product frameworks.

Table 2: Dienone Involvement in Natural Product Synthesis

| Natural Product | Dienone Role/Type | Key Synthetic Step | Relevant Dienone Intermediate (if specified) |

| Ulodione A | Dienone intermediate in dimerization | Diels-Alder dimerization | Dienone 4 |

| Selaginedorffone B | Dienone as LUMO counterpart in Diels-Alder reaction | Intermolecular Diels-Alder reaction | Dienone 4 |

| 4-Desmethyl-Rippertenol | α-cyclopropyl dienone | Photoinduced intramolecular cyclization | α-cyclopropyl dienone |

| 7-Epi-Rippertenol | α-cyclopropyl dienone | Photoinduced intramolecular cyclization | α-cyclopropyl dienone |

| Niduterpenoid B | Strategic dienone intermediate | Cascade process | Dienone 6 |

| Δ(12)-Prostaglandin J3 | Cross-conjugated dienone structural motif | Aldol (B89426) reaction/dehydration sequence | Not specifically numbered |

Application in the Construction of Heterocyclic Systems (e.g., Phosphepines, Pyrrolidines, Thiazepines)

Dienones are also valuable precursors for the construction of various heterocyclic systems.

Phosphepines: Phosphepines, which have emerged as new luminogens with aggregation-induced luminescence (AIE) effects, can be synthesized via dienone-phenol rearrangement reactions of spirodienone six-membered phosphacycles in the presence of Lewis acids like BF₃•Et₂O. researchgate.net

Pyrrolidines: The synthesis of spiro[pyrrolidin-3,2′-oxindoles], which are chiral spirocyclic derivatives, has been achieved through organocatalyzed asymmetric [3+2] cycloaddition reactions involving cyclic 2,4-dienones. researchgate.net This highlights the utility of dienones in forming pyrrolidine-containing scaffolds.

Thiazepines: Various 1,4-thiazepines have been synthesized from substituted diphenyl dienones through cyclization reactions. This method typically involves a 1,4-Michael addition followed by a 1,2-cycloaddition with ortho-mercapto aniline (B41778) in alkaline media. researchgate.netmdpi.com

Table 3: Dienone Applications in Heterocyclic Synthesis

| Heterocyclic System | Dienone Role/Type | Key Reaction/Process |

| Phosphepines | Spirodienone six-membered phosphacycles | Dienone-phenol rearrangement |

| Pyrrolidines | Cyclic 2,4-dienones | Organocatalyzed asymmetric [3+2] cycloaddition |

| 1,4-Thiazepines | Substituted diphenyl dienones | Cyclization via 1,4-Michael addition and 1,2-cycloaddition |

Stereochemical Control and Chirality Transfer in Dienone-Mediated Syntheses

The precise control of stereochemistry is paramount in complex molecule and natural product synthesis, as the biological activity of many compounds is highly dependent on their absolute and relative configurations. Dienones often feature prochiral centers or can be desymmetrized, allowing for the introduction and control of stereochemistry during synthetic sequences. nih.govnih.gov

General strategies employing dienones for stereochemical control include:

Asymmetric Transformations of Achiral Dienones : Achiral 2,5-cyclohexadienones can be utilized as substrates in catalytic asymmetric methods. These reactions often involve desymmetrization, where one of the enantiotopic alkenes is selectively transformed, thereby establishing new stereocenters. nih.gov

Stereoselective Reductions : The reduction of dienone functionalities can proceed with high stereoselectivity, as demonstrated in the synthesis of natural products. For instance, a 1,2-reduction of a dienone core mediated by DIBAL-H has been shown to stereoselectively yield specific alcohol derivatives. nih.gov Similarly, stereospecific reductions of dienones have been employed in the synthesis of complex natural product cores, such as dihydro-β-agarofurans. purdue.edu

Chirality Transfer : Dienones can facilitate chirality transfer from existing stereocenters or through the formation of new chiral elements. An example includes the highly diastereo- and enantioselective palladium(II)-catalyzed hydrophosphination of dienones, which leads to the formation of chiral tertiary diphosphines with the creation of double C*-P bonds. acs.org Photoinduced intramolecular cyclization of α-cyclopropyl dienones can also provide fused ring systems in a stereochemically well-defined manner, highlighting the ability of dienones to participate in reactions that establish multiple stereocenters. chinesechemsoc.org

While dienones are broadly recognized for their utility in stereocontrolled synthesis, specific detailed research findings focusing solely on Dienone B (PubChem CID 100324) for stereochemical control or chirality transfer in complex molecule and natural product synthesis are not extensively documented in the available literature. However, as a dienone, this compound possesses the structural characteristics that could potentially enable its use in such stereoselective transformations.

Engineering of Dienone-Based Macromolecules and Supramolecular Architectures

Dienones can serve as foundational units in the construction of macromolecules and supramolecular architectures, which are systems held together by non-covalent interactions. This field leverages the ability of molecules to self-assemble into larger, ordered structures with specific functions. photonics.ruacs.orgresearchgate.netnih.gov

Key aspects of dienone involvement in this area include:

Dienone-Ether Macrocycles (DEMs) : Dienone-ether macrocycles represent a class of supramolecular building blocks. Their modular synthesis, often employing aryl aldehydes and cyclic ketones, allows for tuning of their size, shape, and the incorporation of functional elements. These macrocycles are explored for their potential in preparing crystalline materials with diverse applications. acs.orgresearchgate.net

Bis-azacrown-Containing Dienones : Specific dienone derivatives, such as bis-azacrown-containing dienones (ketocyanine dyes), have been extensively studied for their self-assembly properties and their ability to form complexes with various ions, including alkali and alkaline earth metal cations, and primary ammonium (B1175870) ions. photonics.runih.gov These interactions, often involving hydrogen bonding, can lead to the formation of stable supramolecular complexes with defined stoichiometries (e.g., 1:1, 2:2, and 1:2 complexes). photonics.ru Such systems have potential as photoactive supramolecular devices and fluorescent sensors due to their ability to exhibit charge transfer interactions and changes in fluorescence upon complexation. nih.gov

While the broader class of dienones, particularly dienone-ether macrocycles and azacrown-containing dienones, has shown significant promise in the engineering of macromolecules and supramolecular architectures, specific research detailing the use of this compound (PubChem CID 100324) as a direct building block for such large-scale assemblies is not widely reported in the provided information. Its unique dibrominated and acetamide (B32628) functionalities, however, could offer specific interaction sites for directed assembly, presenting an area for potential future exploration.

Future Directions and Emerging Areas in Dienone Research

Exploration of Novel Dienone Scaffolds and Unprecedented Reactivities

The synthesis of novel dienone scaffolds and the discovery of unprecedented reactivities remain a vibrant area of chemical research. Current efforts focus on developing efficient and selective methods to construct complex dienone structures. For instance, a novel base-mediated tandem spirocyclopropanation/rearrangement reaction involving vinyl p-quinone methides and sulfonium (B1226848) salts has been described, providing a stereoselective approach to densely functionalized spirocyclopentenyl p-dienones alfa-chemistry.comfishersci.ca. This method exemplifies the exploration of new reactivity spaces for dienone synthesis.

Another significant advancement involves the use of hypervalent iodine reagents, such as phenyliodine(III) bis(trifluoroacetate) (PIFA), in combination with heteropoly acids, for the oxidative synthesis of dienone lactones cenmed.com. These dienone lactone derivatives are valuable intermediates for synthesizing antibiotics like anticapsine, aranorosine, and manumysine cenmed.com. The low toxicity and ease of handling of hypervalent iodine(III) reagents offer advantages in this synthetic approach cenmed.com.

Furthermore, the remote cascade functionalization of 2,4-dienones has been achieved through Brønsted base catalysis, leading to the straightforward asymmetric synthesis of polysubstituted tetrahydrothiophene (B86538) derivatives, which are important in biology and synthesis. These new synthetic routes hold promise for the creation of bioactive molecules with diverse applications.

Advanced Computational Design and Prediction of Dienone Compound Properties and Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), is increasingly instrumental in predicting and understanding the properties and reactivity of dienone compounds. DFT calculations have been successfully applied to predict the reactivity and stereoselectivity of dienones in various reactions, such as the Nazarov reaction of pentadienyl cations generated from dienones or alkoxytrienes. These computational studies have shown good consistency with experimental results, proving their utility as robust instruments for predicting reaction outcomes.

In environmental chemistry, computational approaches have been employed to predict the transformation products of steroidal dienones (e.g., dienogest) and trienones upon chlorination. For steroidal dienones, computational data support reactions proceeding through C4 chlorination, followed by the formation of 9,10-epoxide structures. These predictions have been experimentally validated, confirming the value of computational methods in understanding the fate of emerging pollutants.

Advanced computational techniques, including 3D-QSAR (Quantitative Structure-Activity Relationship) and pharmacophore modeling, are also being utilized to predict the biological activities of dienone derivatives. For example, studies on halogenated conjugated dienones as monoamine oxidase-B (MAO-B) inhibitors have successfully developed 3D-QSAR models, correlating molecular descriptors with inhibitory potency. These models can identify key structural features influencing activity, such as interatomic distances and symmetry.

Table 1: Examples of Computational Predictions for Dienone Reactivity

| Dienone Type | Reaction/Process | Computational Method | Predicted Outcome | Reference |

| Steroidal Dienones | Chlorination | DFT | C4 chlorination, then 9,10-epoxide formation | |

| Dienones | Nazarov Reaction | DFT | Reactivity and stereoselectivity | |

| Conjugated Dienones | MAO-B Inhibition | 3D-QSAR, Pharmacophore | Inhibitory potency based on structural features | |

| Quinol Dienones | Quinol-Enedione Rearrangement | DFT | Kinetic selectivity and mechanistic insights |

Further Elucidation of Complex Biosynthetic Pathways Involving Dienone Intermediates

Dienone intermediates play crucial roles in the biosynthesis of a wide array of natural products, and ongoing research aims to fully elucidate these complex pathways. For instance, dienone intermediates are proposed in the biosynthesis of Illicium-derived neolignans, where Cope rearrangements of these intermediates are key steps. This research suggests alternative biosynthetic routes, uniting various natural products under a common precursor.

Ortho-quinols, a specific type of dienone, are implicated in the biosynthesis of many natural bicyclo[2.2.2]octenone products through Diels-Alder cyclodimerization. This enzyme-free dimerization is remarkably regio- and stereospecific. The biosynthesis of colchicine, an important alkaloid, also involves the conversion of a phenethyltetrahydroisoquinoline into a dienone intermediate via phenol (B47542) oxidation, with subsequent ring expansion to form the tropolone (B20159) system.

While some proposed dienone intermediates have been investigated, their roles are not always confirmed as major pathways. For example, in the biosynthesis of hydroxycoumarins in cassava roots, a spirolactone-dienone intermediate was considered but stable isotope labeling studies demonstrated that o-hydroxylation is the primary pathway, rather than one involving the dienone intermediate. Research into the biosynthesis of dienone (acyl)glycosides in willow also indicates that their immediate biosynthetic precursors are yet to be fully defined. Continued research in this area will contribute to a deeper understanding of natural product synthesis and potentially guide biomimetic synthetic strategies.

Development of Dienone-Based Chemical Probes for Biological System Investigations

The development of dienone-based chemical probes represents a promising avenue for investigating biological systems, despite the general reactivity of some dienone compounds that might make them unsuitable as broad biological probes. Specific dienone compounds, however, exhibit considerable tumor cell selectivity and have been studied for their biological responses, including targeting the ubiquitin-proteasome system (UPS).

Fluorescent dienone derivatives are emerging as valuable tools for biological studies. These compounds exhibit solvatochromic properties, where their absorption and fluorescence spectral maxima shift based on solvent polarity, making them useful for assessing micro-environmental characteristics in biochemical and biological systems. Novel fluorescent sensors based on bis(aza-18-crown-6)-containing dienones have been developed, acting as "off-on" fluorescent sensors for diammonium and metal ions through supramolecular charge-transfer complexes.

Furthermore, dienone scaffolds are being explored for activity-based protein profiling (ABPP) probes. Plasmodione (PD), a potent antimalarial drug, has served as a scaffold for developing (pro-)activity-based protein profiling probes that mimic its reductive bioactivation pathway. These probes generate photoreactive benzophenone-like moieties and can be used to determine the precise protein interactome in parasites. Activity-based probes in general are designed to covalently bind to the active form of enzymes, offering insights into enzyme activity levels rather than just expression levels.

Q & A

Basic: How should researchers design experiments to synthesize Dienone B while controlling reaction variables?

Methodological Answer:

- Catalyst Selection : Use transition metal catalysts (e.g., Ru(II) complexes) to isomerize propargylic alcohols and enolizable ketones, as demonstrated in tandem isomerization/condensation processes .

- Variable Control : Monitor temperature (e.g., 150 K for crystallographic stability), solvent polarity, and stoichiometric ratios to optimize yield. Document variables systematically in lab notebooks to ensure reproducibility .

- Characterization : Confirm structural integrity via X-ray crystallography (e.g., monoclinic crystal system, space group P 21/c) and spectral analysis (IR, NMR) .

Basic: What are the best practices for formulating a hypothesis about this compound’s reactivity in novel reactions?

Methodological Answer:

- Literature Review : Conduct systematic reviews of conjugated dienone systems to identify gaps (e.g., unexplored catalytic mechanisms or substituent effects) .

- Hypothesis Testing : Frame hypotheses using measurable variables (e.g., "Increasing electron-withdrawing groups on this compound will reduce its electrophilicity in Diels-Alder reactions"). Validate through controlled experiments with error bars and statistical tests (t-test, ANOVA) .

Advanced: How can researchers resolve contradictions in published data on this compound’s reaction mechanisms?

Methodological Answer:

- Controlled Replication : Reproduce conflicting studies under identical conditions (catalyst loading, solvent, temperature) to isolate variables causing discrepancies .

- Computational Modeling : Use DFT calculations or molecular dynamics to compare theoretical vs. experimental reaction pathways (e.g., Ru-catalyzed isomerization barriers) .

- Meta-Analysis : Apply statistical tools (e.g., funnel plots) to assess publication bias or methodological heterogeneity in existing datasets .

Advanced: What strategies optimize the synthesis of this compound derivatives for high-throughput screening?

Methodological Answer:

- DoE (Design of Experiments) : Use factorial designs to test multiple variables (e.g., catalyst type, solvent, temperature) simultaneously and identify optimal conditions .

- Automation : Integrate flow chemistry systems for continuous synthesis and real-time monitoring of intermediates .

- Crystallography-Driven Design : Leverage crystallographic data (e.g., unit cell dimensions, absorption coefficients) to predict derivative stability and reactivity .

Basic: How should researchers structure a literature review to contextualize this compound’s applications?

Methodological Answer:

- Database Searches : Use SciFinder, Reaxys, and PubMed with keywords like "conjugated dienones," "Ru-catalyzed synthesis," and "this compound derivatives" .

- Critical Appraisal : Classify studies by methodology (e.g., experimental vs. computational) and assess bias using tools like ROBIS (Risk of Bias in Systematic Reviews) .

- Gap Analysis : Tabulate unexplored areas (e.g., biological activity, photochemical applications) to justify novel research directions .

Advanced: What statistical methods are appropriate for analyzing this compound’s structure-activity relationships?

Methodological Answer:

- Multivariate Regression : Correlate substituent electronic parameters (Hammett constants) with reaction rates or biological activity .

- Cluster Analysis : Group derivatives by crystallographic or spectral similarities to identify activity trends .

- Uncertainty Quantification : Report confidence intervals for experimental data (e.g., yield, melting points) and use Monte Carlo simulations to model error propagation .

Basic: How can researchers ensure ethical data reporting in studies involving this compound?

Methodological Answer:

- Raw Data Archiving : Deposit crystallographic data (e.g., CCDC entries) and spectral files in public repositories for independent verification .

- Conflict Disclosure : Declare funding sources or intellectual property interests related to this compound applications .

- Reproducibility Checklists : Follow guidelines like ARRIVE (Animal Research: Reporting of In Vivo Experiments) for transparency, even in in vitro studies .

Advanced: What experimental and computational approaches validate this compound’s proposed reaction intermediates?

Methodological Answer:

- In Situ Spectroscopy : Use stopped-flow NMR or IR to detect transient intermediates during Ru-catalyzed reactions .

- Isotopic Labeling : Incorporate ²H or ¹³C isotopes to trace mechanistic pathways (e.g., hydride shifts in isomerization) .

- DFT Calculations : Compare computed transition-state energies with experimental activation parameters to confirm intermediates .

Table 1: Key Crystallographic Parameters for this compound (from )

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P 21/c |

| Unit Cell Dimensions | a = 17.35 Å, b = 8.83 Å |

| Absorption Coefficient | 0.617 mm⁻¹ |

| R(int) | 0.0424 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.